methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate
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Overview
Description
Methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate typically involves the reaction of 6-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological activities .
Scientific Research Applications
Methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate, known for its diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A compound structurally similar to quinoxaline, with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group and the chlorine atom allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
17454-34-1 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-10(15)5-9-11(16)14-8-4-6(12)2-3-7(8)13-9/h2-4H,5H2,1H3,(H,14,16) |
InChI Key |
JMEHJPRWFIJUOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
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